![molecular formula C21H21F3N4O4 B1668545 but-2-enedioic acid;4-(4-methylpiperazin-1-yl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline](/img/structure/B1668545.png)
but-2-enedioic acid;4-(4-methylpiperazin-1-yl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline
概要
説明
but-2-enedioic acid;4-(4-methylpiperazin-1-yl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline is a synthetic compound known for its selective agonist activity on the 5-HT1B serotonin receptor. This receptor is primarily located in the central nervous system and is involved in various physiological and behavioral processes. This compound is widely used in research to study the pharmacology and function of the 5-HT1B receptor .
作用機序
Target of Action
CGS-12066 (maleate salt), also known as CGS 12066B, is a selective agonist of the 5-HT1B serotonin receptor . The 5-HT1B receptor is primarily located in the central nervous system and plays a crucial role in serotonin signaling .
Mode of Action
CGS-12066 binds to and activates the 5-HT1B serotonin receptor . This activation elicits specific physiological and behavioral effects associated with serotonin signaling .
Biochemical Pathways
The primary biochemical pathway affected by CGS-12066 is the serotonin signaling pathway. By activating the 5-HT1B receptor, CGS-12066 can modulate the transmission of serotonin, a neurotransmitter that plays a key role in mood regulation, sleep, appetite, and other physiological processes .
Pharmacokinetics
The maleate salt form of cgs-12066 is noted for its improved stability, solubility, and formulation properties , which could potentially enhance its bioavailability.
Result of Action
The activation of the 5-HT1B receptor by CGS-12066 can lead to various molecular and cellular effects. These effects are largely dependent on the specific physiological context and can include changes in mood, sleep patterns, and appetite, among others .
Action Environment
The action, efficacy, and stability of CGS-12066 can be influenced by various environmental factorsThe maleate salt form of CGS-12066 offers improved stability, which may enhance its performance in various environments .
生化学分析
Biochemical Properties
CGS-12066 (maleate salt) is known to interact with the 5-HT1B serotonin receptor . By binding and activating this receptor, CGS-12066 (maleate salt) can elicit specific physiological and behavioral effects associated with serotonin signaling .
Cellular Effects
The effects of CGS-12066 (maleate salt) on various types of cells and cellular processes are primarily related to its influence on cell signaling pathways, gene expression, and cellular metabolism through its interaction with the 5-HT1B serotonin receptor .
Molecular Mechanism
The molecular mechanism of action of CGS-12066 (maleate salt) involves its binding and activation of the 5-HT1B serotonin receptor . This activation can lead to changes in gene expression and enzyme activation or inhibition .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of but-2-enedioic acid;4-(4-methylpiperazin-1-yl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline involves the reaction of 7-trifluoromethyl-4-(4-methyl-1-piperazinyl)pyrrolo-[1,2-a]quinoxaline with maleic acid. The reaction conditions typically include the use of solvents such as ethanol or water, and the reaction is carried out under controlled temperature and pH conditions to ensure the formation of the maleate salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The maleate salt form is preferred for its improved stability, solubility, and formulation properties .
化学反応の分析
Types of Reactions
but-2-enedioic acid;4-(4-methylpiperazin-1-yl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoxaline derivatives, while reduction can yield various reduced forms of the compound .
科学的研究の応用
but-2-enedioic acid;4-(4-methylpiperazin-1-yl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in the study of serotonin receptor agonists.
Biology: Employed in research to understand the role of 5-HT1B receptors in various biological processes.
Medicine: Investigated for its potential therapeutic effects in neurological and psychiatric disorders.
Industry: Utilized in the development of new drugs targeting serotonin receptors .
類似化合物との比較
Similar Compounds
Sumatriptan: Another 5-HT1B receptor agonist used in the treatment of migraines.
Zolmitriptan: A selective 5-HT1B/1D receptor agonist also used for migraine treatment.
Rizatriptan: Similar to sumatriptan and zolmitriptan, used for acute migraine attacks
Uniqueness
but-2-enedioic acid;4-(4-methylpiperazin-1-yl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline is unique due to its high selectivity for the 5-HT1B receptor and its use primarily in research settings. Unlike other similar compounds that are used clinically, this compound is mainly utilized to study the pharmacological properties and functions of the 5-HT1B receptor .
特性
IUPAC Name |
but-2-enedioic acid;4-(4-methylpiperazin-1-yl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N4.C4H4O4/c1-22-7-9-23(10-8-22)16-15-3-2-6-24(15)14-5-4-12(17(18,19)20)11-13(14)21-16;5-3(6)1-2-4(7)8/h2-6,11H,7-10H2,1H3;1-2H,(H,5,6)(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBPAHEUAJMCLRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(C=CC(=C3)C(F)(F)F)N4C2=CC=C4.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


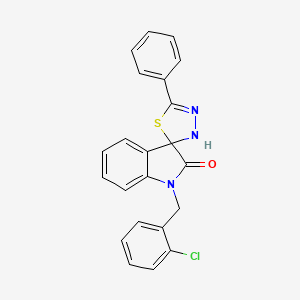
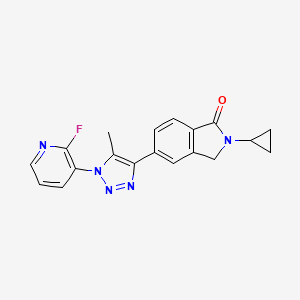
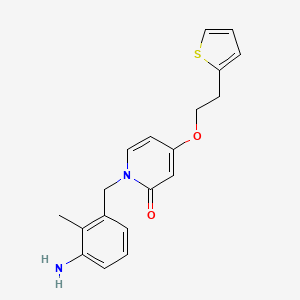
![N,N'-bis[3-(ethylamino)propyl]but-2-ene-1,4-diamine;tetrahydrochloride](/img/structure/B1668467.png)
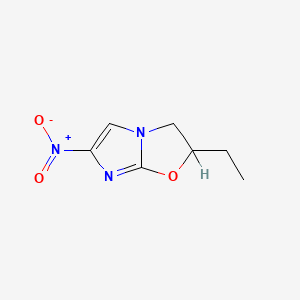
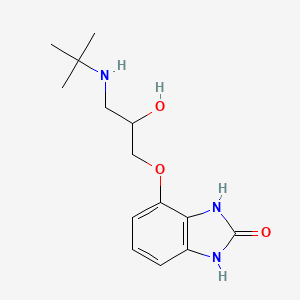
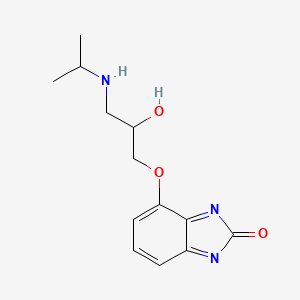


![4-[2-(2-pyridin-4-yl-4,5-dihydroimidazol-1-yl)ethylcarbamoylamino]benzoic acid;hydrochloride](/img/structure/B1668478.png)

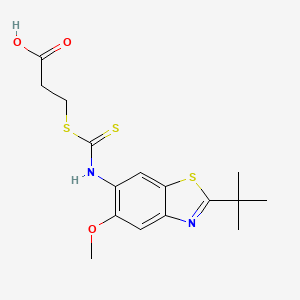
![2-Hydroxy-5-[2-[[2-hydroxy-3-[4-[1-methyl-4-(trifluoromethyl)imidazol-2-yl]phenoxy]propyl]amino]ethoxy]benzamide](/img/structure/B1668483.png)
![2-Acetamido-5-[2-(5-butylpyridin-2-yl)hydrazinyl]-5-oxopentanoic acid](/img/structure/B1668485.png)
